molecular formula C22H18OS B8593470 DIBENZO(b,f)THIEPIN, 3-METHOXY-10-METHYL-11-PHENYL- CAS No. 83807-06-1

DIBENZO(b,f)THIEPIN, 3-METHOXY-10-METHYL-11-PHENYL-

Cat. No. B8593470
CAS RN: 83807-06-1
M. Wt: 330.4 g/mol
InChI Key: VJNUNTNIJMOPAL-UHFFFAOYSA-N
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Patent
US06489481B1

Procedure details

7-hydroxy-11-[(2-carboxy)ethyl]-10-phenyldibenzo[b,f]thiepin (1.87 g) in dry dimethylformamide (25 ml) was treated with sodium hydride (0.4 g of 75%) and stirred, first at room temperature and then at 50° C. until effervescence ceased. A solution of 1-chloro-2-NN-dimethylamino-ethane in toluene (15 ml of 1 M) was added and the mixture was heated with stirring under argon to 100° C. After 1.5 hours the mixture was allowed to cool, treated with water and extracted three times with ethyl acetate. The ethyl acetate solution was evaporated and the residue dissolved in methanol (10 ml) and 10% aqueous sodium hydroxide (5 ml) and refluxed for 20 minutes. The solvent was mostly removed and the sodium salt was dissolved in 200 ml of boiling water. Carbon dioxide was passed through the boiling solution until the pH fell to 8. This was extracted three times into ethyl acetate with a little methanol. The solution was dried and evaporated.
Name
7-hydroxy-11-[(2-carboxy)ethyl]-10-phenyldibenzo[b,f]thiepin
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-chloro-2-NN-dimethylamino-ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:27]=[CH:26][C:5]2[C:6]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[C:7]([CH2:15]CC(O)=O)[C:8]3[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=3[S:10][C:4]=2[CH:3]=1.[H-].[Na+].O.[CH3:31]N(C)C=O>C1(C)C=CC=CC=1>[CH3:31][O:1][C:2]1[CH:27]=[CH:26][C:5]2[C:6]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[C:7]([CH3:15])[C:8]3[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=3[S:10][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
7-hydroxy-11-[(2-carboxy)ethyl]-10-phenyldibenzo[b,f]thiepin
Quantity
1.87 g
Type
reactant
Smiles
OC1=CC2=C(C(=C(C3=C(S2)C=CC=C3)CCC(=O)O)C3=CC=CC=C3)C=C1
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
1-chloro-2-NN-dimethylamino-ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred, first at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
STIRRING
Type
STIRRING
Details
with stirring under argon to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate solution was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methanol (10 ml)
TEMPERATURE
Type
TEMPERATURE
Details
10% aqueous sodium hydroxide (5 ml) and refluxed for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solvent was mostly removed
DISSOLUTION
Type
DISSOLUTION
Details
the sodium salt was dissolved in 200 ml of boiling water
EXTRACTION
Type
EXTRACTION
Details
This was extracted three times into ethyl acetate with a little methanol
CUSTOM
Type
CUSTOM
Details
The solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
COC1=CC2=C(C(=C(C3=C(S2)C=CC=C3)C)C3=CC=CC=C3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.